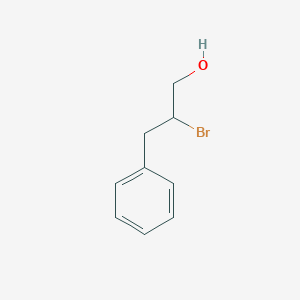

2-Bromo-3-phenylpropan-1-ol

描述

属性

分子式 |

C9H11BrO |

|---|---|

分子量 |

215.09 g/mol |

IUPAC 名称 |

2-bromo-3-phenylpropan-1-ol |

InChI |

InChI=1S/C9H11BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |

InChI 键 |

HDBKHJLRENAESY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC(CO)Br |

产品来源 |

United States |

Synthetic Methodologies for 2 Bromo 3 Phenylpropan 1 Ol

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom and a hydroxyl group to an unsaturated precursor in a single or two-step sequence. These approaches are often favored for their atom economy and straightforward nature.

Regioselective Bromination of Phenylpropanols

A key direct route to 2-Bromo-3-phenylpropan-1-ol is the regioselective bromohydroxylation of cinnamyl alcohol. This reaction involves the addition of bromine and a hydroxyl group across the double bond of cinnamyl alcohol. The regioselectivity of this reaction is crucial, as the bromine atom needs to add to the carbon at the 2-position and the hydroxyl group to the carbon at the 1-position.

Research has demonstrated the effectiveness of enantioselective bromohydroxylation of cinnamyl alcohols using a chiral catalyst. tandfonline.combyjus.combenthamdirect.com In one such method, (DHQD)2PHAL is used as a catalyst with N-bromoacetamide (PhCONHBr) as the bromine source and water as the nucleophile. tandfonline.com This approach not only controls the regioselectivity but also the stereochemistry, leading to optically active bromohydrins with high enantiomeric excess (ee). tandfonline.combyjus.combenthamdirect.com The reaction conditions, including the choice of catalyst and bromine source, play a significant role in the yield and enantioselectivity of the final product. tandfonline.com

The presence of substituents on the phenyl ring of the cinnamyl alcohol can influence the enantioselectivity of the reaction. tandfonline.com Generally, the introduction of a substituent on the phenyl group leads to an increase in enantioselectivity. tandfonline.com For instance, para-substituted cinnamyl alcohols have been shown to yield higher enantiomeric excesses compared to their ortho- or meta-substituted counterparts. tandfonline.com

Table 1: Enantioselective Bromohydroxylation of Cinnamyl Alcohols tandfonline.com

| Catalyst | Bromine Source | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| (DHQD)2PHAL | PhCONHBr | H2O | up to 87 | up to 95 |

α-Bromination of Phenylpropanals Followed by Reduction

Another direct synthetic strategy involves a two-step process starting from 3-phenylpropanal (B7769412). The first step is the α-bromination of the aldehyde, followed by the reduction of the resulting α-bromo aldehyde to the corresponding bromohydrin.

The organocatalytic enantioselective α-bromination of aldehydes using N-bromosuccinimide (NBS) as the brominating agent has been successfully applied to 3-phenylpropanal. This reaction can be catalyzed by a chiral aminocatalyst, leading to the formation of 2-bromo-3-phenylpropanal (B7904120) with good yield and high enantioselectivity. The slow addition of NBS is crucial to minimize dibromination and other side reactions.

Electrochemical Bromofunctionalization Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis of bromohydrins. These strategies typically involve the in-situ generation of a reactive bromine species from a bromide salt at an electrode, which then reacts with an alkene.

In the context of synthesizing this compound, the electrochemical bromofunctionalization of cinnamyl alcohol is a promising approach. This method would involve the electrolysis of a solution containing cinnamyl alcohol and a bromide salt, such as sodium bromide or potassium bromide. The anodic oxidation of the bromide ion generates a bromonium ion intermediate from the alkene, which is then captured by a nucleophile, in this case, water, to form the bromohydrin.

While specific studies on the electrochemical bromofunctionalization of cinnamyl alcohol to this compound are not extensively detailed in the provided search results, the general principles of electrochemical alkene functionalization suggest its feasibility. The control of reaction parameters such as electrode material, current density, and solvent system would be critical to achieve high regioselectivity and yield.

Indirect Synthetic Routes

Indirect synthetic routes to this compound involve the use of precursors that are first derivatized and then subjected to a reaction that incorporates the bromine atom. These methods can offer advantages in terms of stereochemical control.

Precursor Derivatization and Subsequent Bromine Incorporation

A viable indirect route to this compound is through the ring-opening of an epoxide precursor. In this approach, 3-phenylpropene is first converted to its corresponding epoxide, 3-phenyl-1,2-epoxypropane (also known as 2-benzyl-oxirane). This epoxidation can be achieved using various oxidizing agents, such as peroxy acids.

The resulting epoxide is then subjected to a ring-opening reaction with a bromine nucleophile. byjus.com The use of hydrobromic acid (HBr) or a metal bromide salt can effectively open the epoxide ring to introduce the bromine atom. byjus.com The regioselectivity of the ring-opening is a key consideration. Under acidic conditions, the nucleophile will typically attack the more substituted carbon atom, which in the case of 3-phenyl-1,2-epoxypropane would lead to the desired this compound. The reaction is stereospecific, with the nucleophile attacking from the opposite side of the epoxide ring, resulting in an anti-addition product. byjus.com

Table 2: Synthesis of Halohydrins from Epoxides byjus.com

| Epoxide Precursor | Reagent | Product |

| 3-phenyl-1,2-epoxypropane | HBr | This compound |

Stereoselective Reductions in the Presence of Bromine-Containing Substrates

Stereoselective reductions of bromine-containing precursors represent another important indirect pathway to enantiomerically enriched this compound. This approach is exemplified by the enantioselective bromohydroxylation of cinnamyl alcohols, as discussed in section 2.1.1. tandfonline.combyjus.combenthamdirect.com Although this is a direct bromination method, the stereoselective nature of the reaction, dictated by the chiral catalyst, can be viewed as a form of stereoselective synthesis involving a bromine-containing intermediate. tandfonline.com

The reaction proceeds through a proposed bromonium ion intermediate, and the chiral catalyst directs the nucleophilic attack of water to one of the two carbon atoms of the double bond, leading to the formation of a specific enantiomer of the bromohydrin. tandfonline.com The high levels of enantioselectivity achieved in these reactions highlight the effectiveness of using chiral catalysts to control the stereochemical outcome of reactions involving bromine-containing substrates. tandfonline.combyjus.combenthamdirect.com

Asymmetric Synthesis of Enantiopure this compound

The generation of single-enantiomer chiral compounds is a cornerstone of modern organic synthesis. For this compound, which contains two adjacent stereocenters, achieving high enantiopurity requires sophisticated asymmetric strategies. These typically involve either catalyst-controlled transformations or enzyme-mediated resolutions.

A direct and atom-economical approach to enantiopure this compound is the asymmetric bromohydroxylation of a prochiral precursor, such as cinnamyl alcohol. This transformation introduces both the bromine and hydroxyl groups across the double bond in a stereocontrolled manner.

Research has demonstrated an effective method for the enantioselective bromohydroxylation of cinnamyl alcohols using a chiral catalyst. rsc.org The reaction utilizes a cinchona alkaloid-derived catalyst, specifically the hydroquinidine-based ligand (DHQD)₂PHAL, in the presence of a bromine source and water as the nucleophile. rsc.orgnih.gov This process yields optically active bromohydrins with high enantiomeric excess (ee). nih.gov

The optimization of this catalytic system revealed that several factors are crucial for achieving high yield and enantioselectivity. The choice of bromine source, catalyst loading, presence of an additive, solvent ratio, and temperature all play significant roles. N-bromobenzamide was identified as an effective bromine source, and the addition of an acid like (–)-camphorsulfonic acid (CSA) was beneficial. nih.gov The reaction proceeds effectively in a mixture of acetonitrile (B52724) and water at sub-zero temperatures. nih.gov

The substrate scope for this reaction includes various substituted cinnamyl alcohols. The electronic properties of the substituent on the phenyl ring of the cinnamyl alcohol can influence both the chemical yield and the enantioselectivity of the resulting bromohydrin. nih.gov

Table 1: Chiral Catalyst-Mediated Bromohydroxylation of Cinnamyl Alcohols nih.gov

| Substrate (Cinnamyl Alcohol Derivative) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinnamyl alcohol | (DHQD)₂PHAL, N-bromobenzamide, (–)-CSA | CH₃CN/H₂O (10:1) | -30 | 87 | 94 |

| 4-Methylcinnamyl alcohol | (DHQD)₂PHAL, N-bromobenzamide, (–)-CSA | CH₃CN/H₂O (10:1) | -30 | 70 | 95 |

| 4-Chlorocinnamyl alcohol | (DHQD)₂PHAL, N-bromobenzamide, (–)-CSA | CH₃CN/H₂O (10:1) | -30 | 80 | 92 |

| 4-Bromocinnamyl alcohol | (DHQD)₂PHAL, N-bromobenzamide, (–)-CSA | CH₃CN/H₂O (10:1) | -30 | 75 | 91 |

Biocatalysis offers a powerful and environmentally benign alternative for obtaining enantiopure compounds. While specific studies on the enzymatic kinetic resolution (EKR) of this compound are not widely documented, the principles can be inferred from research on structurally similar compounds like other halohydrins and aromatic secondary alcohols. nih.gov EKR involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.

Lipases such as Candida antarctica lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase are frequently employed for these resolutions. nih.gov The success of the resolution depends on the enzyme's ability to differentiate between the two enantiomers of the substrate. This selectivity is often influenced by the nature of the substituents on the chiral alcohol. For instance, in the resolution of aromatic Morita-Baylis-Hillman adducts, which also contain a secondary alcohol adjacent to a phenyl group, the size of substituents can impact the enzyme's effectiveness. nih.gov

The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or an acyl anhydride, in an organic solvent. The reaction is allowed to proceed to approximately 50% conversion, which theoretically yields the unreacted alcohol and the acylated product with perfect enantiomeric excess. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity, with values above 15 considered useful for practical separation. nih.gov

Optimization of Reaction Conditions and Yield for Academic Synthesis

For any synthetic protocol, especially in an academic setting where resources and scalability are considerations, optimization of reaction conditions is critical to maximize the yield and purity of the target compound. The synthesis of this compound via the bromohydroxylation of cinnamyl alcohol is a prime example where systematic optimization is beneficial. This process generally involves a one-factor-at-a-time (OFAT) approach or a design of experiments (DoE) methodology to screen and refine various reaction parameters. nih.govplos.orgnih.govresearchgate.net

Key parameters for optimization in the synthesis of halohydrins include the choice of halogenating agent, solvent system, reaction temperature, and base (if applicable). researchgate.netresearchgate.net

Halogenating Agent: While molecular bromine (Br₂) can be used, N-bromo compounds such as N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA) are often preferred as they can be easier to handle and may lead to higher selectivity and yields. researchgate.netchemistrysteps.com The reactivity of the N-halogen reagent is a critical factor; for some substrates, certain reagents may be ineffective while others provide the desired product efficiently. researchgate.net

Solvent System: The reaction is typically performed in a nucleophilic solvent like water, often mixed with an organic cosolvent such as acetone, tetrahydrofuran (B95107) (THF), or acetonitrile to ensure solubility of the organic substrate. researchgate.netlibretexts.orgmasterorganicchemistry.com The ratio of the organic solvent to water can significantly impact the reaction yield, as an appropriate concentration of the water nucleophile is necessary to compete with the bromide ion and form the halohydrin. researchgate.netchemistrysteps.com

Temperature: The reaction temperature can influence both the reaction rate and the formation of side products. While some reactions proceed well at room temperature, others may require cooling to suppress side reactions or heating to overcome activation barriers. researchgate.netresearchgate.net

Base and Additives: In some synthetic preparations, the choice of a base can be crucial, with options ranging from organic amines like triethylamine (B128534) (TEA) to inorganic bases such as potassium carbonate (K₂CO₃). nih.govresearchgate.net For asymmetric variants, acidic or basic additives can play a cooperative role with the chiral catalyst to enhance enantioselectivity. nih.gov

Table 2: Parameters for Optimization in Academic Synthesis of this compound

| Parameter | Variables to Consider | Potential Impact | Reference Example |

|---|---|---|---|

| Halogen Source | N-bromosuccinimide (NBS), Tribromoisocyanuric acid (TBCA), N-bromobenzamide | Yield, Selectivity, Ease of Handling | TBCA was found to be effective at higher temperatures for a complex halohydrin formation. researchgate.net |

| Solvent | Acetone/H₂O, THF/H₂O, CH₃CN/H₂O | Substrate Solubility, Reaction Rate, Yield | A solvent/water ratio of 20:1 was found to be more effective than 50:1 in a specific case. researchgate.net |

| Temperature | -30°C to Reflux | Reaction Rate, Side Product Formation, Enantioselectivity | Higher temperatures did not necessarily increase yield in one study, while another required it. researchgate.netresearchgate.net |

| Base/Additive | K₂CO₃, DBU, (–)-CSA | Reaction Rate, Catalyst Turnover, Enantioselectivity | DBU was found to be the optimal base for a specific acylation. researchgate.net |

Stereochemical Aspects of 2 Bromo 3 Phenylpropan 1 Ol and Its Derivatives

Enantiomeric and Diastereomeric Considerations

2-Bromo-3-phenylpropan-1-ol possesses two stereogenic centers at the C-2 and C-3 positions. This results in the potential for four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing, for instance (2R,3R) and (2R,3S), is diastereomeric. The distinct three-dimensional arrangement of the substituents around these chiral centers dictates the molecule's interaction with other chiral molecules, a critical factor in its biological and chemical behavior.

The synthesis of this compound can yield different stereoisomeric ratios depending on the reaction conditions and the nature of the starting materials and catalysts employed. For example, organocatalytic enantioselective α-bromination of 3-phenylpropanal (B7769412) can produce this compound with a high enantiomeric ratio, such as 98:2 er. acs.org The separation of these diastereomers can often be achieved through standard laboratory techniques like silica (B1680970) gel column chromatography. researchgate.net

Absolute Configuration Determination Methodologies

Elucidating the absolute configuration of the stereoisomers of this compound is paramount for understanding its properties and for the development of stereoselective synthetic routes. A combination of spectroscopic and chemical methods is typically employed for this purpose.

Spectroscopic techniques are powerful tools for determining the three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the connectivity of the atoms in this compound, more advanced NMR techniques are required to deduce the relative and absolute stereochemistry. acs.org For instance, the coupling constants (J-values) between protons on the chiral centers can provide clues about their dihedral angles and thus their relative orientation. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, which can help to establish the relative configuration of the stereoisomers.

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of a pure stereoisomer with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of the positions of all atoms in the crystal lattice, providing an unambiguous assignment of the absolute stereochemistry. However, this method is contingent on the ability to grow high-quality crystals of a single stereoisomer.

When spectroscopic methods are inconclusive or not feasible, chiral derivatization offers a robust chemical approach to determine the absolute configuration. This involves reacting the alcohol group of this compound with a chiral derivatizing agent (CDA) of known absolute configuration to form a new compound, a diastereomer.

A commonly used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric esters can then be analyzed by spectroscopic methods, typically ¹H or ¹⁹F NMR. The different spatial environments of the protons or fluorine atoms in the two diastereomers lead to distinct chemical shifts, which can be correlated to the absolute configuration of the original alcohol. This method has been widely applied to a variety of chiral alcohols for the assignment of their absolute stereochemistry.

Control of Stereoselectivity in Synthetic Pathways

The development of synthetic methods that allow for the selective formation of a single stereoisomer of this compound is a significant area of research. This is often achieved through asymmetric synthesis, which utilizes chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a reaction.

Organocatalysis has emerged as a powerful strategy for the enantioselective α-bromination of aldehydes, which can then be reduced to the corresponding bromoalcohols. For example, the use of a Jørgensen-Hayashi type catalyst in the reaction of an aldehyde with an electrophilic bromine source like N-bromosuccinimide (NBS) can afford the α-bromo aldehyde with high enantioselectivity. researchgate.net Subsequent reduction of the aldehyde furnishes the enantioenriched this compound. researchgate.net The reaction conditions, such as the catalyst loading, temperature, and the rate of addition of the brominating agent, are critical factors in maximizing both the yield and the enantiomeric excess of the desired product. acs.orgresearchgate.net

Stability and Interconversion of Stereoisomers

The stereochemical integrity of this compound is a crucial consideration, particularly during its synthesis and purification. The corresponding α-bromoaldehydes are known to be less stable than their α-chloro counterparts and can be prone to racemization. researchgate.net This loss of enantiomeric excess can occur under certain conditions, for instance, during the reduction step with sodium borohydride. researchgate.net

The stability of the α-bromoaldehyde precursor is influenced by the substituents on the aromatic ring. For example, an electron-donating group can affect the stability of the molecule. researchgate.net The reaction conditions must be carefully controlled to minimize racemization. Factors such as the reaction time and the presence of certain reagents can impact the stereochemical purity of the final product. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 2 Bromo 3 Phenylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR spectroscopy of 2-bromo-3-phenylpropan-1-ol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the CH2OH group, being attached to an oxygen-bearing carbon, are deshielded and resonate at a specific chemical shift. The proton attached to the carbon bearing the bromine atom (CHBr) will also have a characteristic chemical shift, influenced by the electronegative bromine. Finally, the benzylic protons (CH2-Ph) will exhibit a signal that is influenced by both the phenyl ring and the adjacent chiral center. The coupling between adjacent protons provides valuable information about the connectivity of the carbon skeleton. For instance, the CHBr proton will be split by the neighboring benzylic and hydroxymethyl protons, resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H |

| CH-Br | 4.2 - 4.4 | Multiplet | 1H |

| CH₂-OH | 3.7 - 3.9 | Multiplet | 2H |

| CH₂-Ph | 2.9 - 3.2 | Multiplet | 2H |

| OH | Variable | Singlet (broad) | 1H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbons of the phenyl ring will resonate in the aromatic region (typically δ 125-140 ppm). The carbon atom bonded to the bromine (C-Br) will appear at a characteristic chemical shift, as will the carbon of the hydroxymethyl group (C-OH) and the benzylic carbon (C-Ph).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | ~138 |

| Phenyl C-H | 126 - 129 |

| C-Br | 55 - 65 |

| C-OH | 65 - 75 |

| CH₂-Ph | 38 - 45 |

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum of this compound would show cross-peaks between protons that are coupled to each other. princeton.edu This would confirm the connectivity between the CH₂-Ph, CH-Br, and CH₂-OH protons. princeton.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. princeton.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal for the CH-Br group would show a cross-peak with the corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. princeton.edu In this compound, NOESY can help to determine the relative stereochemistry of the chiral center by showing through-space interactions between specific protons. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ region. A characteristic absorption for the C-Br bond would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1260 |

| C-Br | Stretching | 500 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. lookchem.com The molecular weight of this compound is 215.09 g/mol . lookchem.comsigmaaldrich.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 doublet with approximately equal intensities. docbrown.info

Common fragmentation pathways for this molecule would include the loss of a bromine atom, the loss of a water molecule from the alcohol, and cleavage of the carbon-carbon bonds. For instance, the loss of a bromine radical would result in a fragment ion at m/z 135. Cleavage of the bond between the carbon bearing the bromine and the benzylic carbon could lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. libretexts.org

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

For crystalline samples of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of the chiral center. youtube.com This technique provides an unambiguous map of the atomic positions within the crystal lattice, confirming the connectivity established by NMR and revealing the molecule's conformation in the solid state. The determination of the absolute configuration is crucial for understanding the stereochemical aspects of its synthesis and reactivity.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Phenylpropan 1 Ol

Nucleophilic Substitution Reactions at the Brominated Carbon

Nucleophilic substitution reactions of 2-bromo-3-phenylpropan-1-ol involve the replacement of the bromide ion, a good leaving group, by a nucleophile. As a secondary alkyl halide, it can proceed via either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. doubtnut.compressbooks.pub

SN1 Pathway Studies

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.orgyoutube.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. libretexts.org

For this compound, the key factors influencing the SN1 pathway are the stability of the potential carbocation and the solvent polarity. The departure of the bromide ion would lead to a secondary carbocation at the C-2 position. The stability of this carbocation is a critical factor. While secondary carbocations are less stable than tertiary ones, the proximity of the phenyl group at C-3 offers potential for stabilization through phenonium ion participation or, if rearrangement occurs, the formation of a more stable benzylic carbocation. khanacademy.org A 1,2-hydride shift from C-3 to C-2 would not be favorable as it would still result in a secondary carbocation.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are known to favor the SN1 pathway as they can stabilize the carbocation intermediate and the departing leaving group through solvation. pressbooks.pubyoutube.com Weak nucleophiles also favor this mechanism. youtube.com

Hypothetical Research Findings for SN1 Pathway:

A solvolysis study of this compound in a polar protic solvent like ethanol (B145695) would be expected to proceed via an SN1 mechanism. The formation of a planar carbocation intermediate would lead to a loss of stereochemical information at the C-2 center, resulting in a racemic mixture of substitution products.

| Entry | Substrate | Solvent | Nucleophile | Expected Major Pathway | Expected Product(s) | Stereochemistry |

| 1 | (R)-2-Bromo-3-phenylpropan-1-ol | Ethanol | Ethanol (weak) | SN1 | 2-Ethoxy-3-phenylpropan-1-ol | Racemic mixture |

| 2 | (S)-2-Bromo-3-phenylpropan-1-ol | Water | Water (weak) | SN1 | 3-Phenylpropane-1,2-diol | Racemic mixture |

This table is illustrative and based on established principles of SN1 reactions.

SN2 Pathway Studies

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. youtube.com This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pub

As a secondary halide, this compound is subject to steric hindrance, which can slow down an SN2 reaction compared to a primary halide. However, the reaction is still feasible. The use of strong, typically anionic, nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) and polar aprotic solvents (e.g., acetone, DMSO, DMF) strongly favors the SN2 pathway. pressbooks.pubyoutube.com These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its nucleophilicity.

Hypothetical Research Findings for SN2 Pathway:

The reaction of an enantiomerically pure sample of this compound with a strong nucleophile like sodium azide (B81097) in a polar aprotic solvent would be expected to yield the corresponding azide with a complete inversion of configuration.

| Entry | Substrate | Solvent | Nucleophile | Expected Major Pathway | Expected Product | Stereochemistry |

| 1 | (R)-2-Bromo-3-phenylpropan-1-ol | DMSO | Sodium Azide (NaN₃) | SN2 | (S)-2-Azido-3-phenylpropan-1-ol | Inversion |

| 2 | (S)-2-Bromo-3-phenylpropan-1-ol | Acetone | Sodium Cyanide (NaCN) | SN2 | (R)-2-Cyano-3-phenylpropan-1-ol | Inversion |

This table is illustrative and based on established principles of SN2 reactions.

Influence of Reaction Conditions on Selectivity (SN1 vs. SN2)

For a secondary halide like this compound, the competition between SN1 and SN2 pathways can be finely tuned by adjusting the reaction conditions.

Nucleophile Strength: Strong, high-concentration nucleophiles favor the bimolecular SN2 mechanism. Weak or neutral nucleophiles (as in solvolysis) favor the unimolecular SN1 mechanism. youtube.com

Solvent Choice: Polar protic solvents stabilize the carbocation intermediate, promoting the SN1 pathway. Polar aprotic solvents enhance the strength of the nucleophile, favoring the SN2 pathway. pressbooks.pubyoutube.com

Leaving Group: Bromine is a good leaving group, capable of supporting both pathways.

| Condition | Favored Pathway | Rationale |

| Strong Nucleophile (e.g., RO⁻, CN⁻) | SN2 | The reaction rate is dependent on the nucleophile concentration and strength. |

| Weak/Neutral Nucleophile (e.g., H₂O, ROH) | SN1 | The reaction proceeds through a slow, unimolecular ionization step. libretexts.org |

| Polar Aprotic Solvent (e.g., DMSO, Acetone) | SN2 | The nucleophile's reactivity is enhanced as it is not heavily solvated. pressbooks.pub |

| Polar Protic Solvent (e.g., H₂O, Ethanol) | SN1 | The solvent stabilizes the carbocation and leaving group through hydrogen bonding. pressbooks.pub |

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form an alkene. The hydroxide (B78521) ion, for instance, can act as a base to remove a proton from a carbon adjacent to the one bearing the bromine. libretexts.org Like substitution, elimination can proceed through two primary mechanisms: E1 and E2.

Regioselectivity (Zaitsev's Rule)

When an elimination reaction can produce more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. Zaitsev's rule states that the major product of an elimination reaction is typically the more substituted, and therefore more stable, alkene. pearson.com

In this compound, there are protons on C-1 and C-3 that can be removed.

Removal of a C-1 proton: This would lead to the formation of 3-phenylprop-1-en-1-ol (B8526160) (an enol, which would likely tautomerize) or, if the hydroxyl group is protected, the corresponding alkene. This product has a monosubstituted double bond.

Removal of a C-3 proton: This would lead to the formation of (E/Z)-3-phenylprop-2-en-1-ol, also known as cinnamyl alcohol. wikipedia.org This product features a double bond that is disubstituted and, crucially, conjugated with the phenyl ring.

Conjugation provides significant thermodynamic stability. Therefore, the formation of cinnamyl alcohol is strongly favored over the alternative, not just following the spirit of Zaitsev's rule (more substituted) but also due to the powerful stabilizing effect of conjugation.

Stereoselectivity in Elimination Processes

When the elimination reaction leads to a product with geometric isomers (E/Z), the stereoselectivity of the process is considered.

The E2 (Elimination, Bimolecular) mechanism is a concerted process that requires a specific spatial arrangement of the departing proton and leaving group—they must be anti-periplanar. vaia.com This stereochemical requirement dictates which geometric isomer of the alkene is formed. The reaction of a specific stereoisomer of this compound would be expected to lead to a specific stereoisomer of cinnamyl alcohol. Generally, E2 eliminations favor the formation of the more stable trans (E) alkene, as this allows the bulky substituents to be further apart in the transition state. vaia.com

The E1 (Elimination, Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. After the carbocation is formed, a weak base removes an adjacent proton. Because the carbocation is planar, rotation around the carbon-carbon bond is possible before the proton is removed. This pathway generally leads to a mixture of E and Z isomers, with a preference for the more thermodynamically stable E isomer.

Reactions Involving the Hydroxyl Group

Oxidation Reactions

The primary alcohol functional group of this compound can be selectively oxidized to an aldehyde under mild conditions, or to a carboxylic acid using strong oxidizing agents. The use of mild agents is often preferred to avoid potential side reactions involving the bromine atom.

Pyridinium chlorochromate (PCC) is an effective reagent for the controlled oxidation of primary alcohols to aldehydes. chemistrysteps.commasterorganicchemistry.com The reaction, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), prevents over-oxidation to the carboxylic acid. masterorganicchemistry.com The product of this reaction is 2-bromo-3-phenylpropanal (B7904120). nih.gov

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Product | Classification |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-Bromo-3-phenylpropanal | Mild Oxidation |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, two fundamental transformations in organic synthesis.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer-Speier esterification, yields the corresponding ester. wikipedia.orglibretexts.org For example, reacting the alcohol with acetic acid (CH₃COOH) and a catalytic amount of sulfuric acid (H₂SO₄) produces 2-bromo-3-phenylpropyl acetate (B1210297). The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. byjus.com

Etherification: The Williamson ether synthesis provides a general method for preparing ethers from alcohols. masterorganicchemistry.comchemistrytalk.org This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. khanacademy.org This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. pw.livenumberanalytics.com For instance, the alkoxide of this compound can react with methyl iodide (CH₃I) to yield 1-bromo-3-methoxy-2-phenylpropane.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification (Fischer-Speier) | CH₃COOH, H₂SO₄ (cat.) | 2-Bromo-3-phenylpropyl acetate |

| Etherification (Williamson) | 1. NaH 2. CH₃I | 1-Bromo-3-methoxy-2-phenylpropane |

Rearrangement Reactions

As a vicinal halohydrin (having a halogen and a hydroxyl group on adjacent carbons), this compound can undergo a significant intramolecular reaction that results in a structural rearrangement. wikipedia.org In the presence of a base, the compound can cyclize to form an epoxide. ucalgary.camasterorganicchemistry.com

This reaction is initiated by the deprotonation of the hydroxyl group by a base (e.g., sodium hydroxide, NaOH) to form an alkoxide. The resulting negatively charged oxygen then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the bromine atom. This process occurs via an intramolecular Sₙ2 mechanism, displacing the bromide ion and forming a three-membered cyclic ether known as an epoxide. organicchemistrytutor.comtransformationtutoring.commasterorganicchemistry.com The product formed from this compound is (benzyl)oxirane.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The formation of a Grignard reagent typically involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. wikipedia.orgbyjus.com However, attempting to prepare a Grignard reagent from this compound is inherently problematic.

Grignard reagents are extremely strong bases and are highly reactive towards acidic protons, such as those found in water and alcohols. utexas.edumasterorganicchemistry.com If a Grignard reagent were to form from this compound, the highly nucleophilic carbon-magnesium bond would be immediately quenched by the acidic proton of the hydroxyl group present in the same molecule (intramolecularly) or in another molecule of the starting material (intermolecularly). This acid-base reaction is much faster than the reaction with the magnesium metal. Consequently, the starting material would be consumed in a protonolysis reaction, preventing the formation of the desired organometallic reagent. To successfully form a Grignard reagent from this substrate, the hydroxyl group would first need to be protected with a suitable protecting group that is stable to the Grignard formation conditions.

Mechanistic Pathways of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and controlling selectivity.

Oxidation with PCC: The mechanism begins with the attack of the alcohol's oxygen onto the chromium atom of PCC, forming a chromate (B82759) ester. masterorganicchemistry.com A base, such as pyridine (B92270) present in the reaction, then abstracts the proton from the carbon bearing the alcohol group. This initiates an elimination reaction where the C-H bond breaks, a C=O double bond forms, and the chromium species is eliminated, resulting in the final aldehyde product. chemistrysteps.com

Fischer Esterification: The reaction is acid-catalyzed. The first step involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. wikipedia.orglibretexts.org The alcohol (this compound) then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org A series of proton transfers follows, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. byjus.com

Williamson Ether Synthesis: This proceeds via a classic Sₙ2 mechanism. masterorganicchemistry.com A strong base deprotonates the alcohol, creating a potent alkoxide nucleophile. chemistrytalk.org This nucleophile then attacks the electrophilic carbon of an alkyl halide in a single, concerted step, leading to inversion of configuration at the electrophilic carbon and displacement of the halide leaving group. numberanalytics.com

Epoxide Formation: This is an intramolecular Sₙ2 reaction. ucalgary.cayoutube.com The reaction is initiated by a base deprotonating the alcohol to form an alkoxide. youtube.com This alkoxide, being part of the same molecule as the electrophilic carbon (the one bonded to bromine), attacks this carbon from the backside, displacing the bromide ion and forming the cyclic epoxide ring. transformationtutoring.commasterorganicchemistry.com For this reaction to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group are anti-periplanar to each other. ucalgary.cayoutube.com

Applications of 2 Bromo 3 Phenylpropan 1 Ol As a Synthetic Intermediate

Role as a Chiral Building Block in Enantioselective Synthesis

The presence of a stereocenter at the carbon atom bearing the bromine atom makes 2-Bromo-3-phenylpropan-1-ol a valuable chiral building block in enantioselective synthesis. The resolution of its racemic mixture or the direct asymmetric synthesis of its enantiomers, (R)-2-Bromo-3-phenylpropan-1-ol and (S)-2-Bromo-3-phenylpropan-1-ol, provides access to enantiomerically pure compounds. These chiral synthons are instrumental in the construction of stereochemically defined target molecules.

For instance, the enantioselective total synthesis of the potent antifungal agent (+)-preussin has been achieved, with key steps involving chemistry that can be related back to chiral precursors derived from L-phenylalanine, a natural amino acid that shares structural similarities with the phenylpropane skeleton of the title compound. nih.gov The synthesis of such complex natural products often relies on the precise stereochemical control offered by chiral building blocks like the enantiomers of this compound. nih.govchemistryviews.org

Synthesis of Complex Organic Molecules and Natural Product Analogs

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of complex organic molecules and analogs of natural products. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the hydroxyl group can be protected and deprotected or transformed into other functionalities.

A notable example is the synthesis of the antifungal and antitumor agent Preussin (B1679086) and its analogs. A stereoselective synthesis of (+)-preussin has been developed where the core pyrrolidine (B122466) structure is constructed, and the phenylmethyl group, a key feature of the molecule, is introduced. nih.gov Although not a direct use of this compound, the synthesis of preussin derivatives highlights the importance of the phenylpropane scaffold in constructing such bioactive natural products. researchgate.netresearchgate.net The synthesis of these complex molecules often involves multiple steps where the strategic use of intermediates derived from compounds like this compound is crucial for achieving the desired molecular architecture.

Derivatization to Access Diverse Functional Groups and Scaffolds

The reactivity of the bromine and hydroxyl functional groups in this compound allows for its extensive derivatization, providing access to a wide array of other functional groups and molecular scaffolds. This versatility is a cornerstone of its utility in synthetic organic chemistry.

The hydroxyl group can be converted to a variety of other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester. The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles in S_N2 reactions. This allows for the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols. ub.eduorganic-chemistry.org

The following table illustrates some of the potential functional group interconversions starting from this compound:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Alcohol (-OH) | PBr₃ | Bromoalkane (-Br) |

| Primary Alcohol (-OH) | TsCl, pyridine (B92270) | Tosylate (-OTs) |

| Bromoalkane (-Br) | NaN₃ | Azide (B81097) (-N₃) |

| Bromoalkane (-Br) | KCN | Nitrile (-CN) |

| Bromoalkane (-Br) | R-SH, base | Thioether (-SR) |

These transformations are fundamental in organic synthesis and demonstrate how this compound can serve as a versatile platform for generating molecular diversity.

Precursor in the Synthesis of Specific Intermediates (e.g., Morpholinols, Quinolines)

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds. Among these are morpholinols and quinolines.

Morpholinols: Morpholine (B109124) and its derivatives are important structural motifs in many pharmaceuticals. The synthesis of substituted morpholines can be achieved through the cyclization of appropriate amino alcohol precursors. organic-chemistry.orgresearchgate.net Starting from this compound, a series of reactions can be envisioned to construct the morpholine ring. For instance, the bromine can be displaced by an amino group, followed by intramolecular cyclization involving the hydroxyl group to form the morpholine scaffold. A general strategy for the synthesis of cis-3,5-disubstituted morpholines involves a Pd-catalyzed carboamination reaction of O-allyl ethanolamine (B43304) derivatives. nih.gov

Quinolines: The quinoline (B57606) scaffold is another privileged structure in medicinal chemistry. The synthesis of tetrahydroquinolines, the partially saturated analogs of quinolines, can be achieved through various methods, including domino reactions and metal-catalyzed cyclizations. nih.govnih.govbohrium.comresearchgate.net While direct synthesis from this compound is not commonly reported, its derivatives can serve as precursors. For example, the corresponding amino-substituted derivative could undergo cyclization reactions with suitable carbonyl compounds to form the quinoline ring system.

Applications in Fine Chemical and Agrochemical Synthesis

The versatility of this compound and its derivatives extends to their application in the synthesis of fine chemicals and agrochemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, while agrochemicals encompass a range of products used in agriculture.

The chemical reactivity of this compound makes it a valuable intermediate in the production of various specialty chemicals. For instance, its derivatives can be used in the synthesis of pharmaceutical intermediates. google.comsumitomo-chem.co.jp The introduction of the phenylpropane unit is a common strategy in the design of bioactive molecules.

In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel molecular structures. While specific, large-scale applications of this compound in agrochemical synthesis are not widely documented in publicly available literature, its potential as a building block for creating structurally diverse compounds makes it a candidate for research and development in this sector. The synthesis of complex molecules with potential biological activity is a key aspect of agrochemical research.

Computational and Theoretical Investigations of 2 Bromo 3 Phenylpropan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed to solve the Schrödinger equation approximately for a many-electron system. tandfonline.com This process minimizes the energy of the molecule to predict its ground-state geometry, yielding precise values for bond lengths, bond angles, and dihedral angles.

For 2-Bromo-3-phenylpropan-1-ol, these calculations would reveal the spatial relationship between the phenyl ring, the propyl chain, the bromine atom, and the hydroxyl group. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated. This includes mapping the electron density surface, which is crucial for understanding the molecule's size, shape, and charge distribution. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.97 Å |

| C-O | ~1.43 Å | |

| C-C (aliphatic) | ~1.53 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angles | C-C-Br | ~112° |

| C-C-O | ~109.5° | |

| C-C-C | ~114° | |

| Dihedral Angle | Br-C-C-C | Varies with conformation |

Note: The values in this table are hypothetical and represent typical outputs from DFT calculations for similar organic molecules. Actual values would be derived from a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. unesp.br

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. journalijar.com Conversely, a small energy gap indicates a molecule that is more reactive and polarizable. Analysis of this compound would likely show the HOMO localized on the phenyl ring and the bromine atom, which are electron-rich regions, while the LUMO would be distributed over the C-Br antibonding orbital, indicating the site for nucleophilic attack. researchgate.net

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -0.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical reactivity and stability |

Note: These energy values are illustrative and would be determined precisely by quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This method allows for the quantitative evaluation of hyperconjugative interactions, which are stabilizing effects caused by the interaction of filled (donor) orbitals with empty (acceptor) orbitals. q-chem.com

Table 3: Predicted NBO Analysis - Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | σ(C-H) | ~ 2.5 |

| σ(C-H) | σ(C-Br) | ~ 1.8 |

| LP(Br) | σ*(C-C) | ~ 0.9 |

Note: This table presents hypothetical but representative NBO analysis results. LP denotes a lone pair.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements or conformations. Conformational analysis involves systematically rotating the molecule around its flexible bonds (e.g., C-C, C-O) and calculating the potential energy for each conformation. This process generates a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry.

The goal is to identify the lowest-energy conformers, which are the most stable and thus most populated at equilibrium. Theoretical studies on similar halo-alcohols have shown that intramolecular hydrogen bonding and steric hindrance are the primary factors governing conformational preference. researchgate.net For this compound, calculations would likely investigate the relative orientation of the bulky phenyl and bromine groups, as well as potential hydrogen bonding between the hydroxyl group and the bromine atom or the phenyl ring's pi-electrons.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring potential reaction pathways and elucidating reaction mechanisms. Given its structure as a secondary alkyl halide, this compound can undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. embibe.combartleby.com

Theoretical calculations can model these reaction pathways by identifying the structures and energies of the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. libretexts.org By comparing the activation energies for competing pathways (e.g., SN2 vs. E2), chemists can predict which mechanism is more favorable under specific conditions (e.g., choice of base/nucleophile, solvent). For example, modeling the E2 elimination would involve locating the transition state where a base removes a proton and the bromide ion departs simultaneously, requiring a specific anti-coplanar arrangement. vaia.com

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

A powerful application of computational chemistry is the prediction of spectroscopic data. researchgate.net By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. Similarly, by calculating the magnetic shielding of each nucleus, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be predicted.

These predicted spectra serve as a powerful complement to experimental data. tandfonline.com If an experimental spectrum matches the computationally predicted one, it provides strong evidence for the proposed molecular structure. For instance, the calculated vibrational frequency for the O-H stretch in this compound could be compared to an experimental IR spectrum to confirm the presence of the alcohol group. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, predicting the molecule's UV-Visible absorption spectrum. tandfonline.com

Future Research Directions and Emerging Paradigms

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of bromohydrins often involves the use of elemental bromine, which poses significant handling and environmental challenges. researchgate.net Consequently, a major thrust of future research is the development of greener and more sustainable synthetic routes.

Key areas of investigation include:

Catalyst-Free Syntheses: Researchers are exploring methods that avoid the use of heavy metal catalysts. One such approach involves the use of N,N-dibromo-p-toluenesulfonamide (TsNBr2) as a brominating agent in a mixture of acetonitrile (B52724) and water or alcohol, which can produce vicinal bromohydrins rapidly and efficiently without a catalyst. organic-chemistry.org

Eco-Friendly Brominating Agents: The use of safer and more environmentally benign brominating agents is a critical aspect of green synthesis. Reagents like N-bromosuccinimide (NBS) are being investigated as alternatives to liquid bromine. youtube.com Additionally, a reagent prepared from a liquid bromine precursor has been shown to be effective for the synthesis of bromohydrins. researchgate.net

Aqueous Reaction Media: Performing reactions in water is a cornerstone of green chemistry. Research into the use of reagents like a bromide-bromate couple in aqueous acetic acid for oxy-bromination is a promising and more environmentally friendly approach. researchgate.net The use of β-cyclodextrin in water to facilitate the regioselective ring-opening of epoxides to form halohydrins is another green method. organic-chemistry.org

A summary of green synthetic approaches for bromohydrins is presented in the table below.

| Brominating Agent | Solvent/Conditions | Key Advantages |

| N,N-dibromo-p-toluenesulfonamide | Acetonitrile/Water or Alcohol | Catalyst-free, rapid, and efficient. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Various | Avoids the use of hazardous liquid bromine. youtube.com |

| Bromide-Bromate Couple | Aqueous Acetic Acid | Utilizes a safer brominating agent in an aqueous medium. researchgate.net |

| Hydrogen and Lithium Halides | Water with β-cyclodextrin | Green solvent, high regioselectivity. organic-chemistry.org |

| Tribromoisocyanuric Acid | Various Nucleophilic Solvents | High regioselectivity and good yields. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The synthesis of specific stereoisomers (enantiomers or diastereomers) of 2-Bromo-3-phenylpropan-1-ol is crucial for its application in the synthesis of complex, biologically active molecules. This has spurred research into novel catalytic systems that can control the stereochemical outcome of the reaction.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric synthesis. nih.gov They have been successfully used in the bromocyclization of alkenes, enabling the synthesis of enantioenriched bromohydrins. nih.govacs.org These catalysts can promote high enantioselectivity in various reactions. mdpi.com

Thiourea-Based Catalysts: Chiral thiourea (B124793) derivatives have also been investigated as organocatalysts. They have shown promise in promoting enantioselective reactions, such as the Pictet-Spengler reaction. researchgate.net

Metal-Catalyzed Dynamic Kinetic Resolution: Combining metal catalysts with enzymes, such as lipases, in dynamic kinetic resolution (DKR) processes allows for the synthesis of highly enantiomerically enriched alcohols. mdpi.com This approach has been successful for a range of chiral alcohols.

Ligand-Accelerated Catalysis: In the catalytic enantioselective dibromination of allylic alcohols, the use of chiral diols as ligands for titanium has been shown to significantly enhance enantioselectivity. wisc.edu

The table below highlights some of the novel catalytic systems being explored.

| Catalyst Type | Reaction | Key Features |

| Chiral Phosphoric Acids | Asymmetric Bromocyclization | High enantioselectivity for bromohydrin synthesis. nih.govacs.org |

| Chiral Thiourea Derivatives | Enantioselective Cyclizations | Potential for asymmetric catalysis in various reactions. researchgate.net |

| Metal Catalysts with Lipases (DKR) | Dynamic Kinetic Resolution of Alcohols | Produces highly enantioenriched alcohols. mdpi.com |

| Chiral Diol Ligands with Titanium | Enantioselective Dibromination | Ligand acceleration leads to high enantioselectivity. wisc.edu |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers numerous advantages, including improved safety, better reaction control, and ease of scalability. nih.gov The integration of the synthesis of this compound with flow chemistry and automated platforms is a significant area of future research.

Enhanced Safety and Control: Flow reactors can handle hazardous reagents like bromine more safely by minimizing the amount of reagent present at any given time. They also allow for precise control over reaction parameters such as temperature, pressure, and residence time. scispace.com

Rapid Optimization: Automated flow systems, coupled with in-line analytical techniques, can rapidly screen a wide range of reaction conditions to find the optimal parameters for yield and selectivity. nih.gov

Increased Productivity: Continuous flow processes can lead to higher productivity compared to batch synthesis, making them attractive for industrial-scale production. nih.gov

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the kinetics and mechanism of a reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and real-time monitoring are becoming indispensable tools for studying the formation of this compound.

Benchtop NMR Spectroscopy: The availability of benchtop NMR spectrometers allows for real-time monitoring of reactions directly in the lab. magritek.commagritek.com This provides quantitative data on the progress of the reaction, helping to determine kinetics and identify intermediates. magritek.com Stopped-flow benchtop NMR systems can provide convenient and quantitative reaction monitoring data. rsc.org

Raman Spectroscopy: In-line Raman spectroscopy is another powerful tool for monitoring flow reactions. nih.gov It can provide real-time information about the conversion of starting materials to products.

Mass Spectrometry: Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) enable the rapid and direct analysis of reaction mixtures, providing real-time molecular weight information of the components. shimadzu.com

Deepening Mechanistic Understanding through Advanced Computational Modeling

Computational chemistry provides a powerful lens through which to study reaction mechanisms at a molecular level. Advanced computational modeling, such as Density Functional Theory (DFT), can provide deep insights into the formation of this compound.

Transition State Analysis: Computational models can be used to calculate the energies of transition states and intermediates, helping to elucidate the preferred reaction pathway. For instance, in halohydrin formation, the mechanism is understood to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org

Understanding Regioselectivity and Stereoselectivity: DFT calculations can help explain the observed regioselectivity (e.g., Markovnikov's rule in halohydrin formation) and stereoselectivity (anti-addition) of the reaction. leah4sci.comjove.com The more substituted carbon in the bromonium ion intermediate has a greater positive charge, making it the preferred site for nucleophilic attack by water. jove.com

Catalyst Design: By understanding the interactions between the catalyst and the substrate at a molecular level, computational models can guide the design of new and more efficient catalysts for stereoselective synthesis.

Expansion of Synthetic Utility towards New Complex Molecular Architectures

This compound is a valuable building block in organic synthesis. Future research will undoubtedly focus on expanding its utility in the construction of new and complex molecular architectures.

Synthesis of Epoxides: Halohydrins are readily converted to epoxides upon treatment with a base. chemistrysteps.com This intramolecular S_N2 reaction is a cornerstone of organic synthesis.

Precursor to Pharmaceuticals: The structural motif present in this compound is found in various biologically active molecules. For example, related bromo-phenyl-propionic acid derivatives are precursors to ACE inhibitors. google.com

Versatile Intermediate: The bromine atom in this compound is a good leaving group, and the hydroxyl group can be easily modified, making it a versatile intermediate for introducing a variety of functional groups and for carbon-carbon bond-forming reactions. wisc.edu

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-3-phenylpropan-1-ol?

- Methodology : A common approach involves the bromination of 3-phenylpropan-1-ol using hydrobromic acid (HBr) under controlled acidic conditions. Alternatively, 2-Bromo-3-phenylpropanoic acid can be converted to the corresponding acid chloride via reaction with thionyl chloride (SOCl₂), followed by reduction using lithium aluminum hydride (LiAlH₄) to yield the alcohol .

- Key Reagents and Conditions :

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| HBr | Brominating agent | H₂SO₄ catalyst, 0–5°C | ~60% |

| SOCl₂ | Chlorination agent | Reflux in CCl₄ | 83% (acid chloride intermediate) |

| LiAlH₄ | Reduction agent | Dry ether, 0°C → RT | ~75% |

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR can confirm the presence of the bromine atom (chemical shift δ ~3.5–4.0 ppm for CH₂Br) and the phenyl group (δ ~7.2–7.5 ppm).

- X-ray Crystallography : Single-crystal analysis using programs like SHELX or OLEX2 provides precise bond lengths and angles. For example, the C–Br bond length is typically ~1.9–2.0 Å, consistent with sp³ hybridization .

- IR Spectroscopy : The hydroxyl (-OH) stretch appears at ~3200–3400 cm⁻¹, and the C-Br stretch at ~550–650 cm⁻¹.

Q. What purification methods are effective for isolating this compound?

- Chromatography : Column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 → 50:50) removes unreacted starting materials.

- Recrystallization : Suitable solvents (e.g., ethanol/water mixtures) yield high-purity crystals.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Discrepancies in C NMR signals for the brominated carbon may arise from solvent polarity or tautomeric effects. Cross-validation with X-ray data (e.g., bond angles from SHELXL-refined structures) and computational modeling (DFT calculations) can resolve ambiguities .

- Best Practices :

- Triangulate data from multiple techniques (NMR, X-ray, IR).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

Q. What strategies optimize the stereochemical control of this compound derivatives?

- Chiral Resolution : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes enantiomers.

- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) direct bromination to favor specific configurations.

- Crystallographic Validation : Space group analysis (e.g., orthorhombic P2₁2₁2₁) confirms enantiopurity .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts reaction pathways for nucleophilic substitution (e.g., SN2 vs. SN1 mechanisms) by calculating activation energies.

- Molecular Dynamics (MD) : Simulates solvent effects on bromine displacement reactions.

- Software Tools : Gaussian, ORCA, or VASP paired with crystallography data from OLEX2 .

Q. What are the challenges in analyzing non-covalent interactions of this compound in supramolecular systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。